N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide
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Overview
Description
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 4-(2-methoxyphenyl)piperazine intermediate.
Introduction of the Thiophene Ring: The intermediate is then reacted with a thiophene derivative, such as thiophene-2-carboxaldehyde, under catalytic conditions to introduce the thiophene ring.
Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its binding affinity to various receptors in the brain.
Biochemistry: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide
- N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide
Uniqueness
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain receptors and improve its overall efficacy as a therapeutic agent.
Properties
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-15(21-16(2)24)20(19-9-6-14-26-19)23-12-10-22(11-13-23)17-7-4-5-8-18(17)25-3/h4-9,14-15,20H,10-13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXHKUUOBFXHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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